
(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier MFCD22573269 is known as (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the introduction of the methoxy group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection.
Major Products
Oxidation: Formation of (2S,3S)-1-(tert-butoxycarbonyl)-3-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-methanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other sites on the molecule.
Biology
In biological research, this compound can be used in the study of enzyme-substrate interactions, particularly those involving pyrrolidine derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the Boc group makes it a useful intermediate in the synthesis of drug candidates.
Industry
In the pharmaceutical industry, (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in various synthetic pathways.
Mécanisme D'action
The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methoxy group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine-2-carboxylic acid
- (2S,3S)-1-(tert-butoxycarbonyl)-3-chloropyrrolidine-2-carboxylic acid
Uniqueness
What sets (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid apart from similar compounds is the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and influence its interactions with biological targets, making it a unique and valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Clé InChI |
KJHHOIMTQSCHFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)


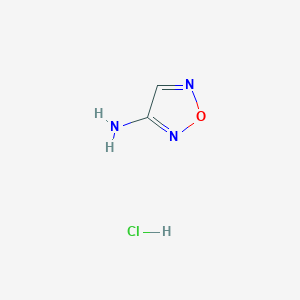

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)
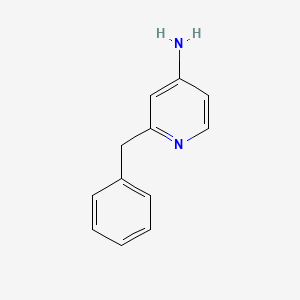


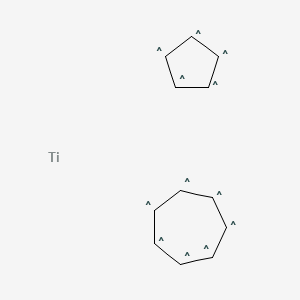
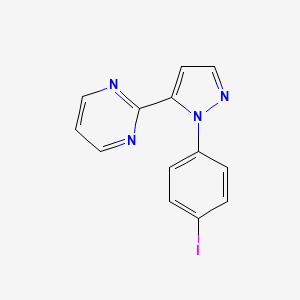

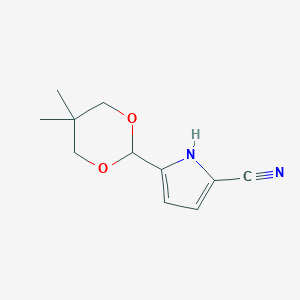
![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
